molecular formula C10H15N3O2 B2518359 3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199385-13-0

3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2518359
CAS RN: 2199385-13-0
M. Wt: 209.249
InChI Key: WJUKRLDCBIWLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It contains a total of 35 bonds, including 18 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 five-membered rings, 1 urea (-thio) derivative, 1 amidine derivative, 1 ether (aliphatic), and 1 Oxolane .


Synthesis Analysis

The synthesis of this compound could potentially involve aromatic nucleophilic substitution reactions . A five-step substitution reaction has been reported for a similar boronic acid derivative . The synthesis could involve the use of alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction and conformational analysis .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, it could participate in cobalt-catalyzed cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .


Physical And Chemical Properties Analysis

The compound contains a total of 35 bonds, including 18 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 five-membered rings, 1 urea (-thio) derivative, 1 amidine derivative, 1 ether (aliphatic), and 1 Oxolane .

Scientific Research Applications

Anticancer Properties

The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.

Antioxidant Activity

In vitro assays have demonstrated that this compound possesses significant antioxidant properties. Its ability to scavenge free radicals (such as ABTS radicals) underscores its potential in combating oxidative stress-related diseases .

Hydrogen Generation Catalyst

Interestingly, the compound interacts with hydrazine hydrate to produce 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine. This behavior suggests its potential as a hydrogen generation catalyst .

Heterocyclic Synthesis

Researchers have used this compound as a key precursor to synthesize novel heterocyclic compounds. Its reactivity with various secondary amines (such as piperidine, morpholine, and piperazine) leads to diverse products, including acrylonitriles and pyridazines .

Molecular Docking Studies

Computational studies involving molecular docking have explored its binding interactions. Notably, it forms stable hydrogen bonds within binding pockets, making it a promising candidate for further drug development .

Other Applications

Additional investigations have explored its potential in fields such as photothermal catalysis and light-driven hydrogen production. However, further research is necessary to fully unlock its multifaceted applications .

properties

IUPAC Name

3-cyclopropyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10-12-11-9(7-3-4-7)13(10)6-8-2-1-5-15-8/h7-8H,1-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUKRLDCBIWLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.